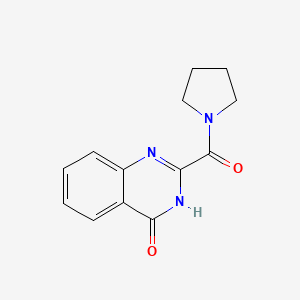![molecular formula C20H19N3O2 B6113746 N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide](/img/structure/B6113746.png)
N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is also known as BMN-673, and it belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide involves the inhibition of PARP enzymes. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition leads to the accumulation of DNA damage, ultimately leading to cell death. BMN-673 is a selective PARP inhibitor that has shown to have a higher potency and specificity than other PARP inhibitors.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide are mainly related to its inhibition of PARP enzymes. The accumulation of DNA damage due to PARP inhibition leads to the activation of various signaling pathways that ultimately lead to cell death. The physiological effects of BMN-673 are mainly related to its potential in cancer treatment, as it selectively kills cancer cells with a defect in DNA repair mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide in lab experiments include its high potency and specificity as a PARP inhibitor. This compound has shown promising results in preclinical studies and has the potential to be used in cancer treatment. The limitations of using BMN-673 in lab experiments include its high cost, limited availability, and potential toxicity.
Direcciones Futuras
The future directions for research on N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide include its potential in combination therapy with other cancer treatments, its use in personalized medicine, and its investigation in other diseases related to DNA repair mechanisms. Further studies are also needed to investigate the potential side effects and toxicity of this compound in humans.
Conclusion
N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is a selective PARP inhibitor that has shown promising results in preclinical studies as a potent cancer treatment. Further research is needed to investigate its potential in combination therapy, personalized medicine, and other diseases related to DNA repair mechanisms.
Métodos De Síntesis
The synthesis of N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide involves a multi-step process that includes the reaction of 3-methoxyaniline with benzyl bromide to form N-benzyl-3-methoxyaniline. This intermediate is then reacted with nicotinoyl chloride to form N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide. The final product is obtained after purification through various techniques such as chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide has various scientific research applications, including its use as a PARP inhibitor. PARP inhibitors have been extensively studied for their potential in cancer treatment, as they are known to selectively kill cancer cells that have a defect in DNA repair mechanisms. BMN-673 has shown promising results in preclinical studies as a potent PARP inhibitor and has also been investigated for its potential in the treatment of breast, ovarian, and prostate cancers.
Propiedades
IUPAC Name |
N-benzyl-2-(3-methoxyanilino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-17-10-5-9-16(13-17)23-19-18(11-6-12-21-19)20(24)22-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLQDAXOFDYPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C=CC=N2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6113664.png)
![(3-chlorophenyl)[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine](/img/structure/B6113669.png)
![(3aS*,6aR*)-N-(2-furylmethyl)-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B6113674.png)
![6-ethyl 8-methyl 5-amino-7-(4-chlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B6113681.png)
![ethyl 3-amino-2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}but-2-enoate](/img/structure/B6113687.png)
![ethyl 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B6113689.png)

![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B6113700.png)
![4-(3-{[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6113709.png)
![N-(2-{[2-(methylthio)-3-pyridinyl]carbonyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)tetrahydro-2-furancarboxamide](/img/structure/B6113713.png)
![N-(tert-butyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6113721.png)
![2-[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]ethanol](/img/structure/B6113732.png)
![3-amino-6-ethyl-N-[2-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B6113747.png)
![8-bromo-N-(sec-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6113753.png)